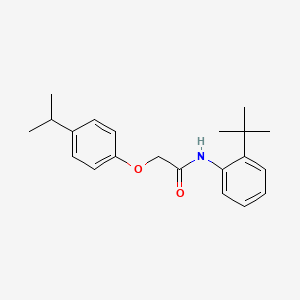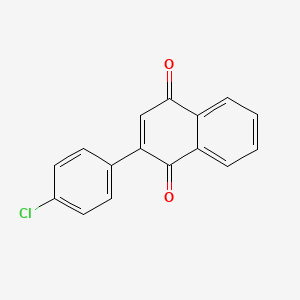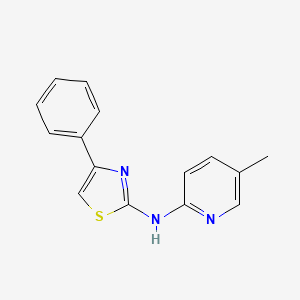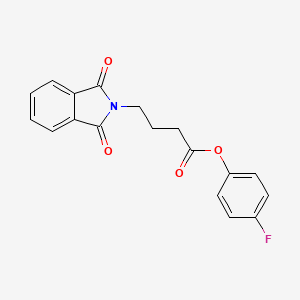
N-(2,6-dimethylphenyl)-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-4-isopropylbenzamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of benzeneacetic acid derivatives and is available in various forms such as tablets, capsules, and injections.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are chemical messengers that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation, relieves pain, and lowers fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of cytokines, which are involved in inflammation. Diclofenac has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In addition, Diclofenac has been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress.
实验室实验的优点和局限性
Diclofenac is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It is often used as a positive control in experiments that measure the activity of anti-inflammatory and analgesic drugs. However, Diclofenac has some limitations in laboratory experiments. It has been found to interfere with the activity of some enzymes, such as glutathione peroxidase, which can affect the results of experiments that measure the activity of these enzymes.
未来方向
There are several future directions for the research on Diclofenac. One direction is to investigate the effects of Diclofenac on the gut microbiome. Recent studies have shown that N-(2,6-dimethylphenyl)-4-isopropylbenzamides can alter the gut microbiome, which can have implications for the development of gastrointestinal disorders. Another direction is to investigate the effects of Diclofenac on the immune system. Diclofenac has been found to have immunomodulatory effects, and further research in this area could lead to the development of new therapies for autoimmune disorders. Finally, there is a need for research on the long-term effects of Diclofenac use, particularly on the cardiovascular system. Recent studies have raised concerns about the cardiovascular risks associated with N-(2,6-dimethylphenyl)-4-isopropylbenzamide use, and further research is needed to fully understand these risks.
Conclusion
In conclusion, Diclofenac is a widely used this compound that has anti-inflammatory, analgesic, and antipyretic effects. It works by inhibiting the activity of COX enzymes, which reduces inflammation, relieves pain, and lowers fever. Diclofenac has been extensively studied for its biochemical and physiological effects and has been found to have immunomodulatory effects. While Diclofenac has some limitations in laboratory experiments, it remains an important tool for researchers studying inflammation and pain. Future research on Diclofenac should focus on its effects on the gut microbiome, the immune system, and the cardiovascular system.
合成方法
Diclofenac can be synthesized by various methods, including the Friedel-Crafts acylation of 2,6-dimethylphenol with isobutyryl chloride, followed by reaction with sodium hydroxide to form the sodium salt of 2-[(2,6-dimethylphenyl)amino]benzeneacetic acid. The sodium salt is then treated with isopropyl chloride to form Diclofenac.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual pain. Diclofenac has also been used in the treatment of acute and chronic pain, including postoperative pain, dental pain, and cancer pain.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-12(2)15-8-10-16(11-9-15)18(20)19-17-13(3)6-5-7-14(17)4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPWPBHYBWYGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)







![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)
![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)

